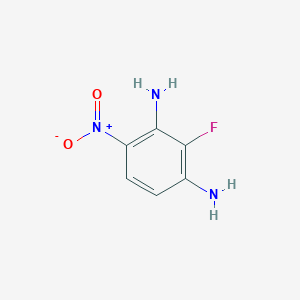

2-Fluoro-4-nitrobenzene-1,3-diamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-Fluoro-4-nitrobenzene-1,3-diamine” is a chemical compound . It is used in the pharmaceutical industry for testing . It is also used as an intermediate in the synthesis of various other compounds .

Synthesis Analysis

The synthesis of similar compounds involves the reaction of nitrobenzene compounds with potassium fluoride in a solvent . Another method involves the reaction of 2-fluoro-1,4-dimethoxybenzene with nitric acid .

Molecular Structure Analysis

The molecular structure of similar compounds can be viewed using computational methods . The structure is also available as a 2D Mol file or as a computed 3D SD file .

Chemical Reactions Analysis

Benzene can undergo electrophilic aromatic substitution because aromaticity is maintained . Nitrobenzene compounds are prone to attack by strong nucleophiles at activated positions .

Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be found in databases such as the NIST Chemistry WebBook .

Scientific Research Applications

Dissociative Electron Attachment and Anion States

Studies on nitrobenzene derivatives, including 2-fluoro-nitrobenzene compounds, have revealed their significant roles in understanding the dissociative electron attachment process and the formation of temporary anion states. These insights are crucial for designing materials with specific electronic properties and for applications in radiation chemistry and environmental monitoring. (Asfandiarov et al., 2007).

Synthesis of Soluble Fluoro-Polyimides

The synthesis of fluoro-polyimides from fluorine-containing aromatic diamines, closely related to 2-Fluoro-4-nitrobenzene-1,3-diamine, demonstrates the compound's potential in creating materials with excellent thermal stability, low moisture absorption, and high hygrothermal stability. These materials are valuable for aerospace, electronics, and automotive industries, where high-performance polymers are required. (Xie et al., 2001).

Luminescent Sensing

A zinc-based metal–organic framework utilizing this compound derivatives has been shown to act as a highly sensitive luminescent sensor for detecting various ions and compounds, including Fe3+, Cr2O7²⁻, CrO4²⁻, and nitrobenzene. This application highlights the compound's relevance in environmental monitoring and safety, providing a method for the sensitive detection of hazardous materials. (Tian-Yang Xu et al., 2020).

Catalysis and Organic Synthesis

This compound serves as a precursor in the synthesis of complex organic molecules and materials. Its derivatives are involved in catalytic processes, such as palladium-catalyzed aminations, Stille coupling, and Suzuki coupling, indicating its utility in organic synthesis and the development of new catalytic methods. These applications are crucial for pharmaceuticals, agrochemicals, and materials science. (Kim & Yu, 2003).

Electrochemical Applications

The electrochemical properties of polymers derived from asymmetric diamines synthesized through the reaction with 1-fluoro-4-nitrobenzene highlight the potential of this compound in creating materials for energy storage and conversion applications. These findings contribute to the development of high-performance polymers for batteries, supercapacitors, and other electrochemical devices. (Ghaemy et al., 2012).

Mechanism of Action

Future Directions

properties

IUPAC Name |

2-fluoro-4-nitrobenzene-1,3-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FN3O2/c7-5-3(8)1-2-4(6(5)9)10(11)12/h1-2H,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBWOLLVZEDVTLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N)F)N)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1803815-62-4 |

Source

|

| Record name | 2-fluoro-4-nitrobenzene-1,3-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(3-Fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-ylamine](/img/structure/B2732999.png)

![N,N-dibenzyl-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2733002.png)

![1-(3-Methoxyphenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2733005.png)

![1-(4-chlorobenzyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2733013.png)

![N-[2-(3-Chlorophenoxy)ethyl]-N-methylsulfamoyl fluoride](/img/structure/B2733016.png)

![1-(3-bromophenyl)-N-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2733018.png)

![5-[(butylamino)methyl]-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B2733019.png)

![3-[5-[(3-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(furan-2-ylmethyl)propanamide](/img/structure/B2733020.png)